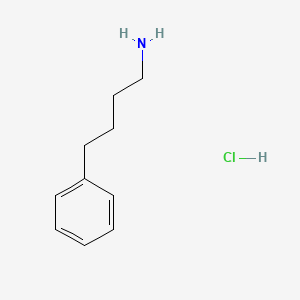

4-Phenylbutylamine Hydrochloride

Descripción

Overview of Phenylalkylamine Chemistry and Biological Relevance

Phenylalkylamines are a class of organic compounds characterized by a phenyl group attached to an alkyl chain which terminates in an amine group. ontosight.aitaylorandfrancis.com This structural motif is foundational to a wide array of biologically active molecules, including essential neurotransmitters and hormones. ontosight.ai The biological activity of phenylalkylamines is diverse, encompassing stimulant and sympathomimetic effects. ontosight.ai

A significant area of research for phenylalkylamines is their role as calcium channel blockers. taylorandfrancis.comnih.govias.ac.in Compounds like Verapamil (B1683045), a prototypical phenylalkylamine, were among the first calcium channel blockers to be used clinically. taylorandfrancis.com These drugs are crucial in the management of cardiovascular conditions such as hypertension and angina pectoris by blocking voltage-gated Ca2+ channels. taylorandfrancis.comias.ac.in The interaction of phenylalkylamines with these channels is highly specific, often showing stereoselectivity where one enantiomer is significantly more potent than the other. ias.ac.in This class of compounds has also been investigated for the prophylactic treatment of migraines. taylorandfrancis.com

Historical Context of 4-Phenylbutylamine (B88947) Hydrochloride Research in Drug Discovery

The exploration of phenylalkylamines in drug discovery began in the mid-20th century, with pharmaceutical companies screening molecules for potential therapeutic benefits, particularly as coronary dilators for angina. nih.gov This research led to the discovery of Verapamil by Knoll AG in the early 1960s, which established phenylalkylamines as a key class of calcium channel blockers. nih.gov

The research into 4-Phenylbutylamine and its hydrochloride salt is a continuation of this broader investigation into the therapeutic potential of phenylalkylamine derivatives. Scientists have methodically altered the structure of the basic phenylalkylamine scaffold, including the length of the alkyl chain, to study how these changes affect biological activity. The investigation of a four-carbon chain, as seen in 4-phenylbutylamine, is a logical step in exploring the structure-activity relationship within this compound class. This research aims to identify new therapeutic agents, potentially for conditions such as neurological disorders. ontosight.ai

Current Research Frontiers and Unaddressed Challenges in 4-Phenylbutylamine Hydrochloride Studies

Current research is exploring the application of 4-Phenylbutylamine derivatives beyond their traditional cardiovascular roles. One emerging area is in oncology, where certain derivatives are being investigated for their anti-inflammatory properties. For instance, N-p-coumaroyl 4-phenylbutylamine has demonstrated a notable reduction in TNF-α release, suggesting potential as an anti-inflammatory agent.

Another frontier is in the development of selective agents for different ion channels. While much of the historical focus has been on L-type calcium channels, research is now extending to other channels, such as HCN (hyperpolarization-activated cyclic nucleotide-gated) channels, with the aim of creating more specific blockers. taylorandfrancis.com

A significant challenge in the field is translating the biological activity observed in vitro to effective therapeutic applications in vivo. For related compounds, a major hurdle can be the high dosage required to achieve a therapeutic effect, which necessitates the development of more potent derivatives. Furthermore, fully elucidating the precise mechanism of action for these compounds remains a complex task, as they may interact with multiple targets within the body. nih.gov Understanding the detailed interactions between phenylalkylamines and their receptor sites is crucial for designing next-generation drugs with improved efficacy and specificity. nih.gov

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDORWAJHREUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30684-06-1 | |

| Record name | 4-Phenylbutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Phenylbutylamine Hydrochloride

Established Synthetic Routes for 4-Phenylbutylamine (B88947)

The production of 4-phenylbutylamine is predominantly achieved through the catalytic hydrogenation of 4-phenylbutyronitrile (B1582471), a method favored for its efficiency and scalability.

Catalytic Hydrogenation of 4-Phenylbutyronitrile for Scalable Production

The most common industrial method for synthesizing 4-phenylbutylamine is through the reduction of 4-phenylbutyronitrile via catalytic hydrogenation. This process involves the addition of hydrogen across the nitrile (-C≡N) triple bond, converting it to a primary amine (-CH2NH2).

On a laboratory scale, the catalytic hydrogenation of 4-phenylbutyronitrile is typically performed under mild conditions. The reaction kinetics generally follow a first-order dependence on the concentration of the nitrile. Key parameters are optimized to ensure high conversion and selectivity.

Catalyst Loading: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The loading of the catalyst is a critical parameter, with typical laboratory-scale reactions utilizing 5-10 wt% of Pd/C relative to the 4-phenylbutyronitrile substrate.

Solvent Systems: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Ethanol and methanol (B129727) are common solvents for this hydrogenation process due to their ability to dissolve 4-phenylbutyronitrile and their compatibility with the catalytic system.

Reaction Kinetics: The rate of the hydrogenation reaction is influenced by temperature, pressure, and catalyst activity. Laboratory-scale reactions are often carried out at temperatures between 25-30°C and at or near atmospheric pressure. The reaction is monitored over time to determine the point of maximum conversion.

Table 1: Laboratory-Scale Hydrogenation Parameters for 4-Phenylbutyronitrile

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Facilitates the addition of hydrogen to the nitrile group. |

| Solvent | Ethanol or Methanol | Enhances the solubility of the substrate. |

| Temperature | 25-30 °C | Provides sufficient energy for the reaction without promoting side reactions. |

| Pressure | Atmospheric (1 bar) | Sufficient for small-scale reactions to proceed at a reasonable rate. |

For large-scale production, the laboratory process is adapted to an industrial setting, with a focus on maximizing yield, throughput, and safety.

High-Pressure Reactors: Industrial synthesis often employs high-pressure hydrogenation reactors, operating at pressures ranging from 5 to 10 bar of hydrogen. nih.gov The increased pressure accelerates the reaction kinetics, leading to shorter reaction times and improved yields. nih.gov These reactors are designed to handle the exothermic nature of the reaction and ensure efficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).

Continuous-Flow Systems: To enhance efficiency and safety, continuous-flow systems are increasingly being implemented. uk-cpi.comqub.ac.uk In such systems, the reactants are continuously passed through a heated tube or column packed with the catalyst (a packed-bed reactor). qub.ac.uk This approach offers superior heat and mass transfer, minimizes catalyst deactivation, and allows for real-time monitoring and control of reaction parameters. uk-cpi.com The modularity of these systems also allows for easier scaling of production. uk-cpi.com

Yield Maximization: Yields for the industrial-scale catalytic hydrogenation of 4-phenylbutyronitrile can be as high as 95%. nih.gov Maximizing yield involves careful optimization of all reaction parameters and minimizing the formation of byproducts. The catalyst can often be recovered and reused, which is a significant cost-saving measure in commercial operations.

Table 2: Comparison of Laboratory vs. Industrial Hydrogenation of 4-Phenylbutyronitrile

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Pressure | Atmospheric (1 bar) | 5–10 bar |

| Reactor Type | Batch Reactor | High-Pressure Batch or Continuous-Flow Reactor |

| System | Batch processing | Continuous-flow systems for enhanced efficiency |

Alternative Reduction Pathways for 4-Phenylbutylamine Precursors

While the hydrogenation of 4-phenylbutyronitrile is the most common route, alternative synthetic strategies exist for the preparation of 4-phenylbutylamine from different precursors.

An alternative pathway to 4-phenylbutylamine involves the reduction of a corresponding nitro compound, such as 4-phenyl-1-nitrobutane. This method is a standard transformation in organic synthesis for preparing arylamines. libretexts.org The synthesis would begin with the nitration of a suitable phenylbutane derivative, followed by the reduction of the nitro group (-NO2) to a primary amine (-NH2). libretexts.org

The reduction step can be accomplished through various methods:

Catalytic Hydrogenation: Similar to the reduction of nitriles, catalytic hydrogenation over a platinum or palladium catalyst is an effective method. libretexts.org

Metal-Acid Systems: A classic method involves the use of metals such as iron, zinc, or tin in an acidic aqueous solution. libretexts.org Tin(II) chloride (SnCl2) is considered a particularly mild reducing agent and is often used when other reducible functional groups are present in the molecule. libretexts.org

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. libretexts.org In the context of 4-phenylbutylamine synthesis, a suitable precursor would be a phenylbutanone derivative, such as 4-phenyl-2-butanone or 4-phenylbutanal (B95494). The process involves the reaction of the ketone or aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired amine. libretexts.orgresearchgate.net

Common reducing agents for this one-pot reaction include:

Sodium Borohydride (NaBH4)

Sodium Cyanoborohydride (NaBH3CN) : This reagent is particularly useful as it is less reactive towards the starting ketone or aldehyde, allowing for the selective reduction of the formed imine. researchgate.net

Sodium Triacetoxyborohydride (NaBH(OAc)3) libretexts.org

For example, the reductive amination of 4-phenyl-2-butanone with ammonia, using a reducing agent like hydrogen gas over a nickel catalyst, would yield 4-phenyl-2-aminobutane, an isomer of the target compound. To obtain 4-phenylbutylamine, 4-phenylbutanal would be the required starting material. The study of the hydrogenation of 4-phenyl-2-butanone has shown that solvent choice can significantly impact the selectivity between the reduction of the ketone versus the aromatic ring. researchgate.net

Enantioselective Synthesis of Chiral 4-Phenylbutylamine Derivatives

The production of single-enantiomer chiral amines is a significant challenge in organic synthesis. Various strategies have been developed to achieve high levels of enantioselectivity, including the use of chiral auxiliaries, asymmetric catalysts, and enzymes. The following sections detail specific advanced methods for the enantioselective synthesis of 4-phenylbutylamine derivatives.

Stereoselective Hydrogenolysis of Oxazines for Chiral Building Blocks

A notable strategy for the synthesis of enantioenriched 2-substituted 4-phenylbutylamines involves the hydrogenolysis of optically pure 6-alkoxy-5,6-dihydro-4H-1,2-oxazines. researchgate.net This method provides a pathway to chiral amines by leveraging the stereochemistry of the oxazine (B8389632) precursor, which is derived from a chiral starting material. The key step is the reductive cleavage of the N-O bond in the oxazine ring, which proceeds with retention of configuration at the stereogenic center.

Asymmetric Catalysis for Enantiopure Amine Synthesis

Asymmetric catalysis offers a powerful and atom-economical approach to chiral amine synthesis. By employing a small amount of a chiral catalyst, large quantities of enantiomerically enriched products can be generated from prochiral substrates.

The asymmetric hydrogenation of prochiral enamines or imines is a direct and efficient route to chiral amines. bohrium.com Chiral rhodium and ruthenium complexes, particularly those bearing chiral phosphine (B1218219) ligands, have proven to be highly effective catalysts for this transformation. nih.govscholaris.ca These catalysts can achieve high levels of enantioselectivity and turnover numbers, making them suitable for industrial-scale production. scholaris.ca

The success of these catalytic systems relies on the formation of a chiral metal-ligand complex that coordinates to the substrate in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the product. The choice of ligand, metal precursor, solvent, and reaction conditions (e.g., hydrogen pressure, temperature) are all critical parameters that must be optimized for a given substrate. scholaris.ca

| Catalyst System | Substrate | Product | ee (%) | Yield (%) | Conditions | Reference |

| [Rh(COD)Cl]₂/(S)-P-Phos | 1-phenyl-3,4-dihydroisoquinoline | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 97 | 95 (after recrystallization) | H₃PO₄ (aq), 20 bar H₂, 47 h | scholaris.ca |

| Ru(II)-Arene/Amidoamine | N/A | Chiral Amine | 99.7 | 87 (after recrystallization) | Asymmetric Transfer Hydrogenation | scholaris.ca |

Asymmetric reductive amination of ketones is another powerful tool for the synthesis of chiral amines. This one-pot reaction involves the condensation of a ketone with an amine source (e.g., ammonia) to form an imine or enamine in situ, which is then asymmetrically hydrogenated by a chiral catalyst. Ruthenium complexes containing the bidentate phosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are particularly effective for this transformation. nih.gov

The hydrogenation of 4-phenyl-2-butanone can lead to the formation of 4-phenyl-2-butanol (B1222856) or, through reductive amination, the desired 4-phenylbutylamine. researchgate.net The choice of catalyst and reaction conditions can direct the selectivity towards either the alcohol or the amine. For the synthesis of chiral amines, a chiral Ru-BINAP catalyst can be employed to achieve high enantioselectivity in the hydrogenation of the intermediate imine. The efficiency of the process is influenced by factors such as the solvent, temperature, and the nature of the amine source.

| Catalyst | Ketone Substrate | Amine Product | ee (%) | Notes | Reference |

| Ru-BINAP derivative | β-Aryl ketoesters | Chiral β-hydroxy esters | High | Demonstrates the effectiveness of Ru-BINAP in asymmetric hydrogenation of ketones. | nih.gov |

Biocatalytic Approaches for Stereoselective Production of Phenylbutylamines

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild reaction conditions and often exhibit exquisite enantio- and regioselectivity.

Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Lipases, such as Candida antarctica lipase (B570770) B (CaLB), are versatile enzymes that can be used for the kinetic resolution of racemic amines. nih.gov The resolution is typically achieved through the enantioselective acylation of the amine. In the case of racemic 4-phenylbutan-2-amine, CaLB can be used to selectively acylate one enantiomer, leaving the other enantiomer in high enantiomeric excess. nih.gov

ω-Transaminases (ω-TAs) are another class of enzymes that are highly valuable for the synthesis of chiral amines. nih.gov They catalyze the transfer of an amino group from an amino donor (e.g., alanine) to a prochiral ketone, producing a chiral amine with high enantiopurity. nih.gov Engineered ω-transaminases have shown enhanced activity towards bulky substrates, including those required for the synthesis of 4-phenylbutylamine. nih.gov For instance, mutants of ω-transaminase from Vibrio fluvialis have demonstrated significantly increased activity towards 4-phenylbutylamine. nih.gov

| Enzyme | Substrate | Product | Relative Activity Improvement | Reference |

| Vibrio fluvialis ω-Transaminase (mutant) | 4-Phenylbutylamine | N/A | up to 40.6-fold | nih.gov |

Microbial Biotransformations for Enantiomeric Enrichment

The production of enantiomerically pure amines is of paramount importance in the pharmaceutical industry. Microbial biotransformations offer a green and highly selective alternative to classical resolution methods. While specific data on the use of Stemphylium lycopersici for the enantiomeric enrichment of 4-phenylbutylamine is not extensively documented in publicly available literature, the principle of such transformations is well-established through the use of microbial lipases.

Lipases are versatile enzymes capable of catalyzing the enantioselective acylation of racemic amines in non-aqueous media. This process, known as kinetic resolution, allows for the separation of enantiomers. In a typical lipase-catalyzed resolution of a racemic amine like 4-phenylbutylamine, an acyl donor is used to selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated and unreacted amines can then be separated. For instance, lipases such as Candida antarctica lipase B (CALB) have demonstrated excellent enantioselectivity in the acylation of various primary and secondary amines mdpi.com.

The general reaction scheme for the lipase-catalyzed kinetic resolution of 4-phenylbutylamine is depicted below:

Reaction Scheme for Lipase-Catalyzed Kinetic Resolution

| Reactants | Enzyme | Acyl Donor | Products |

| (R,S)-4-Phenylbutylamine | Lipase (e.g., CALB) | Ethyl acetate | (R)-N-Acetyl-4-phenylbutylamine + (S)-4-Phenylbutylamine |

This methodology allows for the production of both enantiomers in high enantiomeric excess, which are crucial for the synthesis of stereochemically defined active pharmaceutical ingredients.

Protein Engineering and Mutagenesis of Amine Dehydrogenases and Transaminases for Enhanced Stereoselectivity and Substrate Scope

The limitations of wild-type enzymes, such as narrow substrate scope and insufficient stereoselectivity, can be overcome through protein engineering and mutagenesis. Amine dehydrogenases (AmDHs) and transaminases (TAs) are key enzymes in the synthesis of chiral amines and have been the subject of extensive engineering efforts.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones to produce chiral amines. Protein engineering has been instrumental in creating AmDHs with altered substrate specificity and enhanced stereoselectivity. For substrates with bulky substituents, such as the phenylbutyl group of a precursor ketone to 4-phenylbutylamine, rational design and directed evolution can be employed to modify the enzyme's active site. By introducing mutations in the substrate-binding pocket, the enzyme can be adapted to accommodate larger molecules and to control the stereochemical outcome of the reaction nih.govacs.orgtudelft.nl. For example, evolving AmDHs to accept bulky ketones is a key strategy for producing a wide range of chiral amines with high enantiomeric excess tudelft.nl.

Transaminases (TAs): Transaminases, particularly ω-transaminases, are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. However, native TAs often exhibit limited activity towards bulky substrates. Protein engineering has been successfully applied to broaden the substrate scope of TAs to include ketones with large substituents. Strategies such as site-directed mutagenesis and directed evolution have yielded TA variants capable of converting sterically demanding ketones, which would be necessary for the efficient synthesis of chiral 4-phenylbutylamine frontiersin.orgnih.gov. Engineering efforts often focus on residues within the active site to create a larger binding pocket to accommodate the bulky phenyl group of the substrate frontiersin.org.

Table of Engineered Enzyme Improvements for Bulky Amine Synthesis

| Enzyme Type | Engineering Strategy | Targeted Improvement | Relevance for 4-Phenylbutylamine Synthesis |

| Amine Dehydrogenase | Rational Design, Directed Evolution | Increased substrate scope for bulky ketones, Enhanced stereoselectivity | Enables the asymmetric synthesis of (R)- or (S)-4-phenylbutylamine from a corresponding ketone precursor. |

| Transaminase | Site-Directed Mutagenesis, Directed Evolution | Expanded substrate-binding pocket for sterically hindered ketones | Facilitates the stereoselective transamination of a ketone precursor to produce enantiopure 4-phenylbutylamine. |

Derivatization Reactions and Functional Group Transformations of 4-Phenylbutylamine

The primary amine functionality of 4-phenylbutylamine serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential biological activities.

Nucleophilic Substitution Reactions for the Formation of Novel Heterocycles (e.g., Pyrimidine (B1678525) Derivatives)

The synthesis of pyrimidine derivatives often involves the condensation of a compound containing an amidine functional group with a 1,3-dicarbonyl compound or its equivalent wjarr.comwikipedia.org. Primary amines like 4-phenylbutylamine can be utilized as a nitrogen-containing component in the construction of the pyrimidine ring. A common method is the reaction of a primary amine with a β-dicarbonyl compound to form an enamine, which can then be cyclized with a source of the remaining N-C-N fragment of the pyrimidine ring, such as urea (B33335) or guanidine (B92328) wjarr.comorganic-chemistry.orgnih.govmdpi.com.

A plausible synthetic route to a 4-phenylbutyl-substituted pyrimidine would involve the initial condensation of 4-phenylbutylamine with a β-ketoester, followed by cyclization with an amidine source.

Controlled Oxidation and Reduction Reactions for Functional Group Interconversion (e.g., to 4-Phenylbutyric Acid, 4-Phenylbutanol)

The functional group of 4-phenylbutylamine can be interconverted to other important functionalities such as carboxylic acids and alcohols through controlled oxidation and reduction reactions.

Oxidation to 4-Phenylbutyric Acid: Primary amines can be oxidized to carboxylic acids through various methods. One approach involves the reaction with an oxidizing agent such as potassium permanganate (B83412) . A more direct, one-pot biomimetic oxidation of primary amines to carboxylic acids has also been developed using an ortho-naphthoquinone catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant nih.gov. The conversion of 4-phenylbutylamine to 4-phenylbutyric acid provides a route to a compound with known therapeutic applications nih.govgoogleapis.comgoogle.comgoogle.comchemicalbook.com.

Reduction to 4-Phenylbutanol: While the direct reduction of a primary amine to an alcohol is not a standard transformation, a common synthetic strategy involves the conversion of the amine to a good leaving group, followed by substitution with a hydroxyl group. A more practical approach for synthesizing 4-phenylbutanol would be the reduction of 4-phenylbutyric acid or its esters, which can be derived from 4-phenylbutylamine via oxidation. Alternatively, 4-phenylbutanol can be prepared through the reduction of 4-phenylbutyraldehyde or by the reaction of a phenylethyl Grignard reagent with ethylene (B1197577) oxide chemicalbook.comnih.gov. It has been noted, however, that 4-phenylbutylamine can be reduced to 4-phenylbutanol using reducing agents like lithium aluminum hydride .

Amidation Reactions and Subsequent Reductions for Secondary Amine Synthesis

The synthesis of secondary amines from primary amines can be effectively achieved through a two-step process involving amidation followed by reduction.

Amidation: 4-Phenylbutylamine, as a primary amine, readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-(4-phenylbutyl)amide acs.orglibretexts.orgyoutube.com. This reaction is a robust and widely used method for forming amide bonds.

Reduction of Amides: The resulting amide can then be reduced to a secondary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This reduction converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), yielding a secondary amine where the acyl group has been transformed into an alkyl group libretexts.org.

General Scheme for Secondary Amine Synthesis

| Step | Reaction | Reactants | Product |

| 1 | Amidation | 4-Phenylbutylamine + Acyl Chloride (R-COCl) | N-(4-Phenylbutyl)amide |

| 2 | Reduction | N-(4-Phenylbutyl)amide + LiAlH₄ | N-Alkyl-4-phenylbutylamine (Secondary Amine) |

Synthesis of Specific Biological Probes and Ligands (e.g., N-(4-Phenylbutyl)guanidine hydrochloride, Adenosine (B11128) Derivatives)

The versatile reactivity of 4-phenylbutylamine makes it a valuable starting material for the synthesis of specific biological probes and ligands.

N-(4-Phenylbutyl)guanidine hydrochloride: This guanidine derivative can be synthesized by reacting 4-phenylbutylamine with a guanylating agent . A common method involves the use of di(imidazole-1-yl)methanimine, which reacts with 4-phenylbutylamine under mild conditions to yield the desired product . N-(4-Phenylbutyl)guanidine hydrochloride is utilized as a building block in organic synthesis and is investigated for its potential as a biochemical probe .

Adenosine Derivatives: 4-Phenylbutylamine has been used to synthesize adenosine derivatives that act as ligands for adenosine receptors. For example, N⁶-(4-phenylbutyl)adenosine can be prepared via the nucleophilic substitution of 6-chloropurine (B14466) riboside with 4-phenylbutylamine nih.govnih.gov. These derivatives are crucial tools in pharmacological research to study the function of adenosine receptor subtypes.

Table of Synthesized Biological Probes and Ligands

| Compound | Synthetic Precursor | Key Reaction |

| N-(4-Phenylbutyl)guanidine hydrochloride | 4-Phenylbutylamine | Guanylation |

| N⁶-(4-Phenylbutyl)adenosine | 4-Phenylbutylamine | Nucleophilic substitution on 6-chloropurine riboside |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Amine Backbone Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the aryl-amine backbone of 4-phenylbutylamine. researchgate.netnih.gov These methods are widely used in the synthesis of pharmaceuticals and other complex organic molecules due to their versatility and functional group tolerance. researchgate.netnih.gov

One of the most prominent examples is the Buchwald-Hartwig amination, which facilitates the formation of C-N bonds. nih.govnih.gov This reaction can be used to couple 4-phenylbutylamine with various aryl halides or pseudohalides, leading to the synthesis of N-aryl-4-phenylbutylamine derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. researchgate.net For instance, bulky biaryl monophosphine ligands are often beneficial for Suzuki-Miyaura coupling reactions, another key palladium-catalyzed method for C-C bond formation. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | 4-Phenylbutylamine, Aryl Halide | Pd(dba)₂ / Ligand | N-Aryl-4-phenylbutylamine |

| Suzuki-Miyaura Coupling | Arylboronic acid, 4-Bromophenylbutylamine | Pd(PPh₃)₄ | 4-Arylphenylbutylamine |

| Heck Reaction | 4-Halophenylbutylamine, Alkene | Pd(OAc)₂ / Ligand | 4-(Alkenyl)phenylbutylamine |

This table provides illustrative examples of how palladium-catalyzed reactions can be applied to functionalize the 4-phenylbutylamine scaffold.

Research has demonstrated the use of palladium-catalyzed cross-coupling in the synthesis of complex molecules. For instance, in the preparation of certain oxazolone (B7731731) carboxamides, methyl ketones were synthesized from corresponding bromophenyls using Pd-catalyzed cross-coupling reactions with a boronic pinacol (B44631) ester. nih.gov This highlights the utility of these reactions in building complex molecular architectures from simpler precursors related to the 4-phenylbutylamine structure.

Acceptorless Dehydrogenation for Nitrile Formation

Acceptorless dehydrogenation presents a green and efficient method for the conversion of primary amines, such as 4-phenylbutylamine, into nitriles. This process is highly atom-economical as it avoids the use of external oxidants or hydrogen acceptors, producing hydrogen gas as the only byproduct. nih.govresearchgate.net

The reaction typically involves a transition metal catalyst, with recent research highlighting the efficacy of non-noble metal catalysts like cobalt. nih.gov A proposed mechanism for this transformation involves a metal-ligand cooperative effect. nih.gov The reaction is believed to proceed through an imine intermediate, followed by further dehydrogenation to yield the nitrile. nih.gov

Table 2: Catalyst Systems for Acceptorless Dehydrogenation of Primary Amines

| Catalyst System | Reaction Conditions | Key Features |

| Cobalt-centered N,N-bidentate complex | Moderate temperatures (e.g., ~110 °C) | Non-noble metal, high efficiency |

| Pincer Iridium/Ruthenium Complexes | Not specified | Effective for dehydrogenation of functionalized molecules |

This table summarizes catalyst systems that have been explored for the acceptorless dehydrogenation of primary amines to nitriles.

Applications in Multi-Component Reactions (e.g., Betti Reaction Derivatives)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The Betti reaction, a classic MCR, involves the condensation of a phenol (B47542), an aldehyde, and an amine to produce α-aminobenzylphenols, known as Betti bases. nih.govwikipedia.org

4-Phenylbutylamine can serve as the amine component in the Betti reaction. When reacted with a phenol (such as 2-naphthol) and an aldehyde (like benzaldehyde), it would yield a Betti base derivative incorporating the 4-phenylbutyl group. nih.govwikipedia.org These reactions can often be performed under neat conditions or with catalysts like FeCl₃·6H₂O. researchgate.net

Table 3: General Scheme of a Betti Reaction Involving 4-Phenylbutylamine

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Phenol (e.g., 2-Naphthol) | Aldehyde (e.g., Benzaldehyde) | 4-Phenylbutylamine | N-(Aryl(hydroxy)methyl)-4-phenylbutylamine derivative |

This table illustrates the components of a Betti reaction where 4-phenylbutylamine is used as the amine source.

The resulting Betti bases and their derivatives are valuable intermediates in organic synthesis and have been utilized as chiral ligands in asymmetric synthesis. nih.gov For instance, derivatives have been used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org

Derivatization for Oxazolone Carboxamide Synthesis

4-Phenylbutylamine is a key reagent in the synthesis of certain oxazolone carboxamides, a class of compounds investigated for their biological activities. nih.govcnr.it The synthesis typically involves the reaction of 4-phenylbutylamine or its derivatives with a substituted oxazol-2-one. nih.govcnr.it

One common method involves the reaction of 4-phenylbutyl isocyanate with a suitable oxazolone precursor in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, N-methyl-4-phenylbutylamine has been used in reactions involving the activation of an oxazolone with triphosgene. nih.govcnr.it These reactions lead to the formation of N-(4-phenylbutyl)oxazole-3-carboxamide derivatives. cnr.it

Table 4: Synthetic Routes to Oxazolone Carboxamides Using 4-Phenylbutylamine Derivatives

| 4-Phenylbutylamine Derivative | Reagent | Reaction Conditions | Product |

| 4-Phenylbutyl isocyanate | Substituted oxazol-2-one | DMAP, CH₃CN, rt | N-(4-Phenylbutyl)oxazole-3-carboxamide |

| N-Methyl-4-phenylbutylamine | Activated oxazolone (with triphosgene) | DIPEA | N-Methyl-N-(4-phenylbutyl)oxazole-3-carboxamide |

This table outlines synthetic strategies for preparing oxazolone carboxamides utilizing derivatives of 4-phenylbutylamine.

The resulting oxazolone carboxamides have been the subject of structure-activity relationship studies, where modifications to the 4-phenylbutyl moiety can influence their biological properties. nih.govcnr.it

Molecular Mechanisms of Action and Biological Interactions of 4 Phenylbutylamine Hydrochloride and Its Derivatives

Enzyme Inhibition and Modulation Studies

Competitive Inhibition of Recombinant Human Liver Monoamine Oxidase A (MAO-A)

Monoamine oxidases (MAOs) are crucial enzymes responsible for the oxidation of neurotransmitter amines and various xenobiotic primary, secondary, and tertiary amines. nih.gov Inhibition of MAO-A in the brain is a key strategy for treating depression and other neurological disorders by increasing the levels of neurotransmitters. nih.govsemanticscholar.org

The inhibitory potential of a compound against an enzyme is quantified by its inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The Ki value for an inhibitor can be influenced by the substrate used in the assay. semanticscholar.org For competitive inhibitors, the Ki value represents the dissociation constant of the enzyme-inhibitor complex. The determination of these kinetic parameters is vital for understanding the inhibitor's efficacy and for the design of new therapeutic agents. nih.govmdpi.com

| Inhibitor | Enzyme | Substrate | Ki Value (µM) | Inhibition Type |

| 4-Phenylbutylamine (B88947) Analog | MAO-A | Not Specified | Not Explicitly Stated | Competitive |

| Phenelzine | MAO-A | Not Specified | 112 | Reversible |

| Phenelzine | MAO-B | Not Specified | 47 | Reversible |

| Tranylcypromine | MAO-A & MAO-B | Not Specified | Approx. Equal | Not Specified |

| HMC | MAO-A | Not Specified | 13.97 | Not Specified |

| HMC | MAO-B | Not Specified | 3.23 | Competitive |

| Galangin | MAO-A | Not Specified | Not Specified | Competitive |

| Apigenin | MAO-A | Not Specified | Not Specified | Competitive |

Inhibition of MAO-A leads to an increase in the brain levels of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). semanticscholar.orgnih.gov This alteration in neurotransmitter concentration can have significant effects on mood and behavior, forming the basis of treatment for depressive disorders. nih.gov The enzymatic activity of MAOs acts as a barrier, preventing circulating monoamines from entering the brain. nih.gov By inhibiting this enzyme, the availability of monoamine precursors like L-DOPA and L-5-hydroxytryptophan in the brain is increased, leading to higher levels of dopamine and serotonin, respectively. nih.gov Studies in animal models have demonstrated that long-term administration of MAO inhibitors results in sustained elevations of brain amines. nih.gov

The balance of monoamine neurotransmitters is critical for normal brain function, and disruptions in this homeostasis are implicated in various neurological and psychiatric conditions. nih.govnih.govmdpi.com For instance, reduced levels of dopamine and serotonin in the central nervous system are associated with neuropsychiatric dysfunction. nih.gov The gut microbiota can also influence the biosynthesis and metabolism of neurotransmitters or their precursors, thereby affecting their concentrations in the blood and brain. mdpi.com

Enhancement of Enzyme Catalytic Activity (e.g., α-Chymotrypsin through Hydrophobic Interactions)

Interestingly, 4-phenylbutylamine derivatives have been shown to enhance the catalytic activity of certain enzymes. For example, a derivative of hen egg-white lysozyme (B549824) modified with 4-phenylbutylamine was found to increase the catalytic rate (kcat) of α-chymotrypsin-catalyzed hydrolysis of specific substrates by approximately 20-fold, without altering the Michaelis constant (Km). nih.gov This enhancement is attributed to specific hydrophobic interactions between the modified lysozyme and α-chymotrypsin. nih.gov The phenylbutylamine group appears to play a crucial role in this interaction, as derivatives with other amines like benzylamine (B48309) and β-phenylethylamine showed a smaller, though still significant, enhancing effect. nih.gov

The stability and activity of α-chymotrypsin can be influenced by its environment, with hydrophobic interactions playing a significant role. rsc.orgresearchgate.net The binding of hydrophobic compounds to α-chymotrypsin can occur at a "hydrophobic pocket" on the enzyme. sigmaaldrich.com This interaction is crucial for the enzyme's function and can be modulated by various molecules.

Substrate Recognition and Catalysis by Amine Oxidases (e.g., Semicarbazide-Sensitive Amine Oxidase (SSAO))

Semicarbazide-sensitive amine oxidase (SSAO), also known as primary amine oxidase, is another important enzyme involved in amine metabolism. SSAO substrates, in combination with vanadate, have been shown to stimulate glucose transport in rat adipocytes through a mechanism that involves the production of hydrogen peroxide. nih.govnih.gov This suggests a role for SSAO in regulating glucose metabolism. nih.gov

The substrate specificity of amine oxidases is broad, and they can act on a variety of amines. caltech.educore.ac.uk For instance, benzylamine is a known substrate for SSAO. nih.gov The enzymatic action of these oxidases on their substrates leads to the formation of an aldehyde, ammonia (B1221849), and hydrogen peroxide. caltech.edu

Substrate Specificity of Arylalkylamine N-Acetyltransferases (e.g., Drosophila melanogaster AANATL7)

Arylalkylamine N-acetyltransferases (AANATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an arylalkylamine. wikipedia.org This process is a key step in the biosynthesis of melatonin (B1676174) from serotonin. wikipedia.orgnih.gov In insects, AANATs have a broad substrate specificity and can act on various amines, including tryptamine, serotonin, dopamine, and octopamine. scienceopen.com

The substrate specificity of AANATs can vary between different species and even within different tissues of the same organism. For example, a study on Drosophila melanogaster AANAT revealed its ability to acetylate a wide range of arylalkylamines. scienceopen.com The kinetic properties of these enzymes, such as their Km and Vmax values for different substrates, provide insights into their physiological roles. For instance, an AANAT from Antheraea pernyi showed different kinetic parameters for acetyl CoA and tryptamine. scienceopen.com

Inhibition of Lysosomal Hydrolases (e.g., Acid Ceramidase) by Novel Derivatives

Derivatives of 4-phenylbutylamine have been investigated for their potential to inhibit lysosomal hydrolases, such as acid ceramidase (AC). Acid ceramidase is a key enzyme in the metabolism of lysosomal ceramides, which are bioactive lipids involved in various cellular processes, including proliferation and cell death. acs.org The inhibition of this enzyme can lead to an increase in cellular ceramide levels, which in turn can induce apoptosis, making it a target of interest in cancer research. nih.govhu-berlin.decsic.es

In the pursuit of more effective AC inhibitors, researchers have designed and synthesized novel compounds. nih.gov For instance, a novel class of substituted oxazol-2-one-3-carboxamides has been developed. acs.org Within this class, compounds such as 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide and 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide were identified as initial hits. acs.org Further optimization led to the discovery of a potent and drug-like human AC inhibitor, highlighting the potential of this chemical scaffold. acs.org

The development of these inhibitors often involves structural modifications to existing compounds. For example, modifications of B-13, a known ceramidase inhibitor, have been explored to enhance its efficacy. nih.govnih.gov While B-13 is potent in vitro, its effectiveness in living cells is limited. nih.govhu-berlin.de To address this, derivatives containing a basic ω-amino group have been synthesized to improve their potency in the lysosomal environment. nih.gov These efforts underscore the ongoing research into developing novel derivatives with improved inhibitory activity against lysosomal hydrolases like acid ceramidase. nih.govnih.gov

Receptor Binding and Pharmacological Profiling

The interaction of 4-phenylbutylamine hydrochloride and its derivatives with various receptors is a critical aspect of their pharmacological profile.

Sigma Receptor Subtype Affinity and Selectivity (σ1, σ2)

Derivatives of 4-phenylbutylamine have been evaluated for their binding affinity and selectivity for sigma receptor subtypes, σ1 and σ2. For example, in a series of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines, which share a structural resemblance to 4-phenylbutylamine derivatives, the substituents on the phenyl group were found to influence sigma-1 receptor affinity. nih.gov One of the compounds in this series, SA4503, demonstrated high selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov

Another study on rimcazole (B1680635) analogues, which also incorporate a phenylpropyl group, revealed binding affinities for both σ1 and σ2 receptors, with some compounds showing greater potency than the parent compound, rimcazole. nih.gov The binding affinities for these analogues ranged from 97 nM to over 6 µM at σ1 sites and 145 to 1990 nM at σ2 sites. nih.gov These findings indicate that structural modifications to the 4-phenylbutylamine scaffold can modulate both affinity and selectivity for sigma receptor subtypes.

N-Methyl-D-Aspartate (NMDA) Receptor Subunit Interactions (e.g., GluN2B)

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission, is another target for 4-phenylbutylamine derivatives. mdpi.com The NMDA receptor is a heteromeric complex, and its subunit composition, particularly the type of GluN2 subunit (A-D), dictates its pharmacological properties. nih.govnih.gov

Research has shown that certain polyamine derivatives with aromatic substituents can interact with the NMDA receptor. meduniwien.ac.at For instance, spermidine (B129725) and spermine (B22157) derivatives with aromatic groups at the primary amino positions were potent inhibitors of [3H]MK-801 binding, suggesting an interaction with the ion channel of the NMDA receptor. meduniwien.ac.at Specifically, N4-(3-phenylpropyl)spermine demonstrated both stimulatory and inhibitory effects on the NMDA receptor. meduniwien.ac.at

The GluN2B subunit, in particular, has been a focus of drug development. nih.govnih.gov Ifenprodil and its analogues are well-known selective antagonists for NMDA receptors containing the GluN2B subunit. nih.gov While direct studies on this compound's interaction with specific NMDA receptor subunits are not extensively detailed in the provided results, the research on related structures with phenylalkyl moieties suggests a potential for interaction with the NMDA receptor complex, possibly with some degree of subunit selectivity. meduniwien.ac.at

G Protein-Coupled Receptor (GPR88) Modulation Studies

GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain's striatum and is considered a promising target for treating central nervous system disorders. nih.govnih.gov Although the endogenous ligand for GPR88 is still unknown, synthetic agonists have been developed. nih.govnih.gov

While direct modulation of GPR88 by this compound is not explicitly documented in the search results, research into GPR88 agonists has explored scaffolds that could be conceptually related. For instance, a series of (4-substituted-phenyl)acetamides have been synthesized and identified as GPR88 agonists. nih.govfigshare.com These compounds were found to bind to an allosteric site on the receptor. nih.gov Given the structural element of a phenyl group attached to a carbon chain, it is conceivable that derivatives of 4-phenylbutylamine could be designed to interact with GPR88. Further research would be needed to explore this possibility. It has been shown that GPR88 can form hetero-oligomers with other GPCRs, such as opioid, muscarinic, dopaminergic, and adenosine (B11128) receptors, and inhibit their signaling. nih.gov

Adenosine Receptor (A1, A2A, A2B, A3) Ligand Binding Characteristics

The affinity of 4-phenylbutylamine derivatives for adenosine receptors (A1, A2A, A2B, and A3) has been a subject of investigation. nih.govnih.gov In one study, N6-(4-phenylbutyl)adenosine was synthesized and its binding affinity at human A1, A2A, A2B, and A3 adenosine receptors was determined. nih.gov The research revealed that adenosine derivatives with an extended butyl linker, such as the one in N6-(4-phenylbutyl)adenosine, were synthesized based on in silico screening. nih.gov

A broader study on a series of adenosine and 2'-deoxyadenosine (B1664071) derivatives modified with a phenyl group showed a general preference for binding to the A3 adenosine receptor over other subtypes. nih.govnih.gov For example, N6-(3-phenylpropyl)adenosine derivatives exhibited nanomolar affinity for the A3 receptor. nih.gov While specific Ki values for N6-(4-phenylbutyl)adenosine were not provided in the abstract, the study of related compounds suggests that the phenylalkyl moiety is a key structural feature for adenosine receptor binding. nih.govnih.gov The development of potent and selective adenosine receptor ligands is an active area of research due to their therapeutic potential in a variety of diseases. nih.govnih.govsemanticscholar.orgresearchgate.netsemanticscholar.org

Cellular and Signaling Pathway Investigations

Influence on Cellular Metabolism and Neuropharmacological Signaling Cascades (e.g., via MAO-A)

4-Phenylbutylamine has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters such as serotonin and norepinephrine. MAO-A is a significant target in the treatment of depression and other neurological disorders. criver.comnih.gov The inhibition of MAO-A by 4-phenylbutylamine can lead to an increase in the synaptic levels of these neurotransmitters, thereby influencing mood and behavior. This mechanism of action is a key aspect of its neuropharmacological profile.

The interaction with MAO-A highlights a direct influence on cellular signaling cascades within the central nervous system. By modulating the activity of this enzyme, 4-phenylbutylamine and its derivatives can alter the balance of monoaminergic neurotransmission. Structure-activity relationship studies of related phenylalkylamines have shown that substitutions on the phenyl ring and the length of the alkyl chain can significantly affect the potency and selectivity of MAO inhibition. nih.govresearchgate.net

Regulation of Nitric Oxide Production and Inducible Nitric Oxide Synthase Expression in Immune Cells

Derivatives of 4-phenylbutylamine have demonstrated immunomodulatory effects, including the regulation of inflammatory pathways that can involve nitric oxide (NO) and inducible nitric oxide synthase (iNOS). While direct evidence for this compound's effect on iNOS is not extensively documented, studies on its derivatives provide strong indications of its potential role in this area.

For example, N-p-coumaroyl 4-phenylbutylamine has been shown to possess anti-inflammatory properties by reducing the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that is a known inducer of iNOS expression. In one study, this derivative was more effective at suppressing TNF-α release compared to shorter-chain arylalkylamines.

Furthermore, 4-phenylbutyric acid, a closely related compound, has been found to mitigate immune cell responses by inhibiting endoplasmic reticulum (ER) stress. nih.gov Since ER stress can trigger inflammatory signaling pathways leading to iNOS induction, its attenuation by a 4-phenylbutylamine derivative suggests an indirect mechanism for regulating NO production.

The table below compares the anti-inflammatory activity of a 4-phenylbutylamine derivative with a related phenethylamine (B48288) derivative.

| Compound | TNF-α Inhibition (%) at 10 μM |

| N-p-coumaroyl 4-phenylbutylamine | 32.0 ± 3.2 |

| N-p-coumaroyl 4-methoxyphenethylamine | 17.9 ± 3.9 |

Data adapted from a study on the anti-inflammatory activity of arylalkylamine derivatives.

Insulin-Mimetic Effects and Downstream Signaling Pathway Activation in Adipocytes

Research into phenyl-containing compounds has revealed potential insulin-mimetic effects and influences on downstream signaling pathways in adipocytes. While specific data on this compound is emerging, studies on related molecules provide a basis for understanding its potential role in glucose metabolism and adipocyte function.

For instance, phenylalaninol, a compound structurally related to 4-phenylbutylamine, has been shown to sensitize insulin (B600854) signaling. nih.gov This suggests that molecules with a phenylalkylamine core may interact with components of the insulin signaling cascade. Insulin signaling in adipocytes is critical for regulating glucose uptake and suppressing lipolysis. nih.gov

Studies on other phenyl derivatives, such as triphenyl phosphate, have demonstrated an enhancement of both basal and insulin-stimulated glucose uptake in adipocytes. nih.gov This effect was linked to the PI3K pathway, a central component of insulin signaling. Although structurally distinct from 4-phenylbutylamine, these findings support the concept that phenyl derivatives can modulate glucose transport in fat cells. The activation of such pathways is crucial for maintaining systemic glucose homeostasis.

Mechanisms of Growth Arrest and Apoptosis Induction in Cell Lines (e.g., Protein Tyrosine Phosphorylation, Caspase-3 Activation)

Derivatives of 4-phenylbutylamine have been shown to induce growth arrest and apoptosis in various cancer cell lines, indicating their potential as cytotoxic agents. The mechanisms underlying these effects involve the modulation of key signaling pathways that control cell survival and death.

Sodium 4-phenylbutyrate (B1260699), a well-studied derivative, induces apoptosis in human lung and prostate cancer cells. nih.govnih.gov In lung carcinoma cells, this apoptotic effect is mediated through the activation of the JNK (c-Jun N-terminal kinase) pathway. nih.gov The activation of JNK can, in turn, trigger downstream events leading to programmed cell death.

The process of apoptosis often culminates in the activation of caspases, a family of proteases that execute the cell death program. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis. criver.com The induction of apoptosis by 4-phenylbutyrate in cancer cells suggests that it likely leads to the activation of caspase-3, although the precise upstream signaling events may vary between cell types. Furthermore, the regulation of apoptosis is intricately linked to protein tyrosine phosphorylation, with the phosphorylation state of key proteins determining the cell's fate. nih.govmdpi.com While direct evidence linking 4-phenylbutylamine to specific tyrosine phosphorylation events in apoptosis is still under investigation, the pro-apoptotic activity of its derivatives points towards an interaction with these fundamental cell death pathways.

The table below summarizes the cytotoxic effects of some phenylacetamide derivatives, which share structural similarities, on different cancer cell lines.

| Compound Derivative | Cell Line | IC50 (μM) |

| 3d | MDA-MB-468 | 0.6 ± 0.08 |

| 3d | PC-12 | 0.6 ± 0.08 |

| 3c | MCF-7 | 0.7 ± 0.08 |

| 3d | MCF-7 | 0.7 ± 0.4 |

Data adapted from a study on the cytotoxicity of phenylacetamide derivatives. tbzmed.ac.ir

Advanced Analytical and Characterization Methodologies for 4 Phenylbutylamine Hydrochloride Research

Advanced Chromatographic and Spectroscopic Techniques for Compound Characterization

Modern analytical chemistry offers powerful tools for the detailed examination of molecular compounds. Techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography are indispensable for the structural elucidation and purity assessment of 4-Phenylbutylamine (B88947) Hydrochloride.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the molecular identity of 4-Phenylbutylamine. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. For 4-Phenylbutylamine (C₁₀H₁₅N), the expected exact mass of the molecular ion [M]⁺ is precisely calculated and compared against the experimental value.

Upon ionization, the molecule undergoes characteristic fragmentation, providing a unique fingerprint that aids in structural confirmation. In electron ionization mass spectrometry, the protonated molecule is observed, and its subsequent fragmentation yields key structural information. The fragmentation of phenethylamine (B48288) derivatives often involves the loss of ammonia (B1221849) (NH₃). A notable fragmentation pathway for 4-Phenylbutylamine involves the cleavage of the C-C bond between the first and second carbon of the butyl chain from the amino group, leading to a highly stable tropylium-like ion or other resonance-stabilized structures.

The mass spectrum of 4-phenylbutylamine shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 149. chemicalbook.com The base peak, representing the most abundant fragment ion, is observed at m/z 30.0, which corresponds to the [CH₂NH₂]⁺ fragment resulting from a characteristic cleavage of the alkylamine chain. chemicalbook.com Other significant fragments are observed at m/z 132 (loss of NH₃), 104, and 91 (the tropylium (B1234903) ion). chemicalbook.com HRMS can distinguish between ions with the same nominal mass but different elemental formulas, providing unequivocal identification of each fragment.

Table 1: Key Mass Spectrometry Fragmentation Data for 4-Phenylbutylamine

| m/z (Nominal Mass) | Relative Intensity (%) | Proposed Fragment |

| 149 | 15.8 | [C₁₀H₁₅N]⁺ (Molecular Ion) |

| 132 | 3.9 | [C₁₀H₁₂]⁺ (Loss of NH₃) |

| 104 | 12.2 | [C₈H₈]⁺ |

| 91 | 14.5 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | 100.0 | [CH₄N]⁺ (Base Peak) |

| Data sourced from spectral information. chemicalbook.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. slideshare.netnih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the molecular structure of 4-Phenylbutylamine.

A typical ¹H NMR spectrum of 4-phenylbutylamine in CDCl₃ shows distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butyl chain. chemicalbook.com

Table 2: ¹H NMR Chemical Shift Assignments for 4-Phenylbutylamine

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Phenyl Protons | 7.27 - 7.11 | Multiplet |

| -CH₂- (adjacent to NH₂) | 2.68 | Triplet |

| -CH₂- (adjacent to Phenyl) | 2.64 | Triplet |

| Internal -CH₂- groups | 1.67 - 1.45 | Multiplet |

| -NH₂ | 1.29 | Singlet (broad) |

| Data sourced from spectral information for the free base in CDCl₃. chemicalbook.com |

To definitively assign these signals and confirm the connectivity, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-Phenylbutylamine, COSY would show correlations between the adjacent methylene (B1212753) (-CH₂-) groups in the butyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the benzylic protons (at C-4 of the butyl chain) to the carbons of the phenyl ring, and from the protons at C-1 to the carbon at C-2, thus confirming the entire carbon skeleton.

Together, these multi-dimensional NMR experiments provide irrefutable evidence for the structure of 4-Phenylbutylamine Hydrochloride. slideshare.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and for monitoring the progress of chemical reactions. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In a standard RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound. An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the amine is protonated and to achieve sharp, symmetrical peak shapes. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the phenyl group exhibits strong absorbance (e.g., ~254 nm).

The purity of a sample is determined by integrating the area of the peak corresponding to 4-Phenylbutylamine and comparing it to the total area of all peaks in the chromatogram. This "area percent" method provides a quantitative measure of purity. HPLC is also invaluable for monitoring a synthesis reaction, where the disappearance of starting materials and the appearance of the product can be tracked over time.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min (Hypothetical) |

Chiral chromatography is a specialized HPLC technique used to separate enantiomers—molecules that are non-superimposable mirror images of each other. sigmaaldrich.comnih.gov This separation is critical for many pharmaceutical compounds where one enantiomer may have desired therapeutic effects while the other is inactive or even harmful.

However, this technique is not applicable to this compound. A molecule must possess a chiral center (typically a carbon atom bonded to four different groups) to exist as enantiomers. An examination of the structure of 4-Phenylbutylamine reveals that no such chiral center exists. The molecule is achiral and has a plane of symmetry. Therefore, it does not have enantiomers, and the determination of enantiomeric purity via chiral chromatography is irrelevant.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful insights into the properties of molecules, complementing experimental data. Molecular modeling techniques can predict structures, reactivity, and spectroscopic properties before a compound is even synthesized.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can calculate a molecule's optimized geometry, electronic properties, and predict various spectroscopic data. nih.govnih.gov

For 4-Phenylbutylamine, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR), which can be compared with experimental spectra to aid in their assignment.

Analyze Electronic Structure: Visualize the distribution of electron density and electrostatic potential (ESP), which highlights electron-rich and electron-poor regions of the molecule. This is crucial for understanding intermolecular interactions.

Determine Reactivity Descriptors: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

These computational predictions provide a deep, theoretical understanding of the molecule's intrinsic properties that can guide experimental work. nih.gov

Table 4: Representative Data Obtainable from DFT Calculations for 4-Phenylbutylamine

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -5.8 eV | Indicates regions susceptible to electrophilic attack (e.g., phenyl ring) |

| LUMO Energy | 0.9 eV | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 6.7 eV | Relates to electronic excitation energy and chemical stability |

| Dipole Moment | 1.5 D | Measures overall molecular polarity |

| Calculated ¹³C Shift (C1) | 41.5 ppm | Comparison with experimental NMR data for structural validation |

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics and Conformation

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic interactions between a ligand, such as 4-phenylbutylamine, and its protein target. nih.gov These simulations provide insights into the conformational changes that occur in both the ligand and the protein upon binding, which is crucial for understanding the mechanism of action. nih.govnih.gov By simulating the movement of atoms over time, researchers can observe how 4-phenylbutylamine orients itself within the binding pocket of a protein and identify the key amino acid residues involved in the interaction. mdpi.com

The insights gained from MD simulations, such as the identification of key binding residues and the conformational flexibility of the ligand and protein, are invaluable for the rational design of new and more potent analogs of 4-phenylbutylamine. nih.govnih.gov The Automated Topology Builder (ATB) and Repository is a resource that can facilitate the development of molecular force fields necessary for conducting such simulations. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques that play a pivotal role in modern drug discovery by predicting the biological activity of chemical compounds. researchgate.netnih.govnih.gov These methods are classified as ligand-based and structure-based approaches, respectively. nih.govnih.gov

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing a dataset of molecules with known activities, QSAR can identify the physicochemical properties and structural features that are critical for a compound's potency. researchgate.net This information can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more effective analogs. nih.gov While powerful for closely related compounds, the predictive accuracy of QSAR models is highly dependent on the training set used. nih.govnih.gov

Molecular docking , on the other hand, predicts the preferred orientation of a ligand when bound to a protein target. mdpi.comnih.gov This technique provides insights into the binding mode and affinity of the ligand, helping to identify key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov Unlike QSAR, docking does not rely on a training set of known active compounds, making it a valuable tool for virtual screening of large compound libraries to identify potential hits. nih.govnih.gov However, docking scores may not always accurately rank compounds by their affinity. nih.govnih.gov

By combining QSAR and molecular docking, researchers can gain a more comprehensive understanding of the structure-activity relationships of compounds like 4-phenylbutylamine and its derivatives, facilitating the design of novel therapeutic agents. researchgate.netnih.govnih.gov

In Vitro and Cell-Based Assay Development for Biological Evaluation

Enzyme Kinetic Assays with Recombinant Proteins (e.g., MAO-A, SSAO)

Enzyme kinetic assays are fundamental in vitro tools for characterizing the interaction of compounds like 4-phenylbutylamine with their target enzymes. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor. For 4-phenylbutylamine, which is known to be a competitive inhibitor of monoamine oxidase A (MAO-A), such assays are crucial for determining its inhibitory potency (IC50) and mechanism of inhibition. chemicalbook.com

Recombinant proteins, such as human liver MAO-A, are often used in these assays to ensure a pure and consistent source of the enzyme. The activity of MAO-A and MAO-B can be measured using spectrophotometric methods that monitor the conversion of specific substrates, like kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B, into their respective products. nih.govnih.gov

Similarly, the inhibitory activity of 4-phenylbutylamine against other enzymes, such as semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), can be evaluated. mdpi.comresearchgate.net These assays often measure the production of hydrogen peroxide, a common byproduct of amine oxidase reactions. mdpi.com By performing these assays at various substrate and inhibitor concentrations, detailed kinetic parameters can be determined, providing valuable information about the compound's selectivity and mechanism of action.

Receptor Binding and Functional Assays in Heterologous Expression Systems (e.g., CHO Cells, cAMP Assays)

To investigate the effects of 4-phenylbutylamine on G protein-coupled receptors (GPCRs), receptor binding and functional assays are employed. These assays are often conducted in heterologous expression systems, such as Chinese Hamster Ovary (CHO) cells, which can be engineered to express a specific receptor of interest.

Functional assays, like the cAMP (cyclic adenosine (B11128) monophosphate) assay, are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR. promega.comnih.gov Many GPCRs, when activated, modulate the intracellular levels of cAMP. promega.comrevvity.com The cAMP-Glo™ Assay, for example, is a bioluminescence-based method that can quantify changes in cAMP levels in response to a test compound. promega.com By measuring these changes, researchers can assess the pharmacological activity of 4-phenylbutylamine at various GPCRs. nih.govrevvity.com These assays are highly sensitive and can be adapted for high-throughput screening to evaluate large numbers of compounds. nih.govmoleculardevices.com

Assessment of Metabolic Stability Using Liver Microsomes

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and dosing regimen. nih.gov In vitro assays using liver microsomes are a standard method for evaluating the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.govnih.govwuxiapptec.com

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes. nih.govwuxiapptec.com In a typical metabolic stability assay, the test compound, such as 4-phenylbutylamine, is incubated with liver microsomes from human or other species in the presence of necessary cofactors like NADPH. if-pan.krakow.pl The disappearance of the parent compound over time is monitored, usually by LC-MS/MS, to determine its in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.plresearchgate.net

These in vitro data can be used to rank compounds based on their metabolic stability and to predict in vivo pharmacokinetic parameters. if-pan.krakow.plresearchgate.net The information gained from these studies is essential for optimizing the metabolic properties of lead compounds during the drug discovery process. nih.gov

Table 1: Example Data from a Metabolic Stability Assay

| Compound | Incubation Time (min) | Percent Remaining | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 4-Phenylbutylamine | 0 | 100 | 25 | 27.7 |

| 5 | 85 | |||

| 15 | 60 | |||

| 30 | 35 | |||

| 60 | 10 | |||

| Verapamil (B1683045) (Control) | 0 | 100 | 8 | 86.6 |

| 5 | 65 | |||

| 15 | 20 | |||

| 30 | 5 | |||

| 60 | <1 |

This is a hypothetical data table for illustrative purposes.

Cytotoxicity and Viability Assays (e.g., MTT Assays)

Cytotoxicity and cell viability assays are essential for evaluating the potential toxic effects of a compound on cells. nih.govresearchgate.net These assays are a crucial part of the early drug discovery process to identify compounds that may have adverse effects. nih.gov

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. aatbio.com This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. aatbio.comzju.edu.cn In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. aatbio.comnih.gov A decrease in the amount of formazan produced is indicative of reduced cell viability or cytotoxicity. aatbio.com

It is important to note that while viability assays measure the number of living cells, cytotoxicity assays specifically measure markers of cell damage, such as the loss of membrane integrity. abcam.com Combining both types of assays can provide a more complete picture of a compound's effect on cells. abcam.com

Table 2: Example Data from an MTT Cytotoxicity Assay

| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |

| 4-Phenylbutylamine | 1 | 98 | >100 |

| 10 | 95 | ||

| 50 | 88 | ||

| 100 | 82 | ||

| Doxorubicin (Control) | 0.1 | 85 | 0.8 |

| 0.5 | 60 | ||

| 1 | 45 | ||

| 5 | 15 |

This is a hypothetical data table for illustrative purposes.

Intracellular Signaling Pathway Analysis (e.g., Immunoprecipitation, Immunoblotting)

To understand the molecular mechanisms underlying the biological activity of this compound, it is crucial to investigate its effects on intracellular signaling pathways. Techniques such as immunoprecipitation (IP) and immunoblotting (also known as Western blotting) are fundamental for this purpose, allowing researchers to study protein-protein interactions, protein expression levels, and post-translational modifications in response to the compound.

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein of interest from a complex mixture, such as a cell lysate. azolifesciences.com The principle relies on the high specificity of an antibody for its target antigen (the protein of interest). azolifesciences.com In a typical IP experiment to study the effects of this compound, cells would be treated with the compound, and then lysed to release their proteins. An antibody specific to a target protein suspected to be involved in the compound's mechanism of action is added to the lysate. This antibody binds to the target protein, and the resulting antibody-protein complexes are then captured using beads coated with proteins that bind the antibody (like Protein A/G). azolifesciences.com After washing away non-specifically bound proteins, the target protein is eluted from the beads.

A key application of this method is Co-Immunoprecipitation (Co-IP) , which aims to identify proteins that interact with the primary target protein. azolifesciences.com By analyzing the proteins that are pulled down along with the primary target, researchers can map out protein complexes and signaling cascades that are modulated by this compound. This is particularly useful for discovering previously unknown interactions and understanding how the compound might disrupt or enhance cellular signaling networks. azolifesciences.comnih.gov

Immunoblotting (Western Blotting) is often used as a downstream application of immunoprecipitation to detect and quantify the isolated proteins. nih.gov This technique separates proteins by size using gel electrophoresis. The separated proteins are then transferred to a solid membrane, which is probed with antibodies specific to the target protein(s).

In the context of this compound research, immunoblotting can be used in several ways:

Confirming Protein Identity: After an immunoprecipitation experiment, immunoblotting can confirm the identity and determine the size of the pulled-down protein. nih.gov

Analyzing Protein Expression: Researchers can compare the total amount of a specific protein in cells treated with this compound versus untreated cells. This can reveal if the compound upregulates or downregulates the expression of key signaling proteins.

Detecting Post-Translational Modifications: Specific antibodies that recognize modified forms of a protein (e.g., phosphorylated or ubiquitinated forms) can be used. This allows scientists to determine if this compound influences critical signaling events like protein activation or degradation.

For instance, one vendor suggests this compound may act as a chemopreventive agent by inducing apoptosis and altering gene expression. biosynth.com To investigate this, researchers could use immunoblotting to measure the levels of key apoptotic proteins (like caspases or Bcl-2 family members) or transcription factors in compound-treated cells. Similarly, Co-IP could identify the binding partners of a receptor targeted by the compound, shedding light on the initial steps of its signaling cascade. nih.gov Together, these methods provide a detailed picture of the molecular interactions and pathway modulations that constitute the mechanism of action for a compound like this compound. plos.org

Ethical Considerations and Regulatory Compliance in Preclinical Research